Cas no 1806327-49-0 (Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate)

Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate
-
- インチ: 1S/C10H7F3N2O2/c1-17-9(16)4-6-7(10(11,12)13)2-3-15-8(6)5-14/h2-3H,4H2,1H3
- InChIKey: MTXGYBBAACUOGG-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=C(C#N)C=1CC(=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 334
- XLogP3: 1.6
- トポロジー分子極性表面積: 63
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029007831-500mg |
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate |
1806327-49-0 | 95% | 500mg |
$1,752.40 | 2022-03-31 | |
Alichem | A029007831-1g |
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate |
1806327-49-0 | 95% | 1g |
$2,779.20 | 2022-03-31 | |
Alichem | A029007831-250mg |
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate |
1806327-49-0 | 95% | 250mg |
$1,078.00 | 2022-03-31 |
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetateに関する追加情報
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate: A Multifunctional Compound in Modern Pharmaceutical Research
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate, with the CAS No. 1806327-49-0, represents a novel class of organic compounds that have garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the family of pyridine derivatives, characterized by the presence of a six-membered aromatic ring with a nitrogen atom. The structural complexity of Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate is further enhanced by the incorporation of multiple functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), and an acetate ester group (-COOCH3). These substituents play a critical role in modulating the physicochemical properties and biological activity of the molecule, making it a promising candidate for drug development.
The cyano group in Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate contributes to its electronic properties by introducing a strong electron-withdrawing effect. This characteristic is particularly important in the context of drug design, as it influences the molecule's interaction with biological targets such as enzymes and receptors. The trifluoromethyl group, on the other hand, imparts exceptional hydrophobicity and metabolic stability to the compound. Recent studies in pharmaceutical research have highlighted the significance of trifluoromethyl substitution in enhancing the lipophilicity of drug candidates, which is crucial for their ability to cross cell membranes and achieve therapeutic efficacy.
Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate has also been investigated for its potential applications in synthetic organic chemistry. The molecule serves as a versatile building block for the synthesis of more complex compounds, particularly in the development of multifunctional pharmaceutical agents. Its unique combination of functional groups allows for the introduction of diverse pharmacophore elements, enabling the design of molecules with tailored therapeutic profiles. Researchers have demonstrated that the acetate ester group in this compound can undergo hydrolytic cleavage under physiological conditions, releasing active metabolites that may exhibit enhanced biological activity.
Recent advancements in computational chemistry have facilitated the detailed analysis of Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate's molecular properties. Quantum mechanical calculations have revealed that the compound exhibits a high degree of planarity in its aromatic ring system, which is essential for its interaction with aromatic amino acid residues in protein targets. This structural feature is particularly relevant in the context of targeted drug discovery, where the alignment of the molecule with the active site of a protein is critical for achieving optimal binding affinity.
One of the most promising areas of research involving Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate is its potential as a prodrug for the treatment of various diseases. Prodrug strategies are widely employed in pharmaceutical development to improve the bioavailability and reduce the toxicity of active compounds. The acetate ester group in this molecule can be enzymatically hydrolyzed in the body, yielding an active metabolite that may have enhanced therapeutic effects. Recent studies have demonstrated that this approach could be particularly effective in the treatment of chronic inflammatory conditions and neurodegenerative disorders.
Another area of interest is the antimicrobial activity of Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate. Preliminary studies suggest that the compound exhibits potent inhibitory effects against a range of bacterial and fungal pathogens. The cyano group and the trifluoromethyl group are believed to contribute to this activity by disrupting microbial cell membranes and interfering with essential metabolic pathways. These findings are particularly significant in the context of antimicrobial resistance, where the development of new compounds with broad-spectrum activity is of critical importance.
In the field of neuropharmacology, Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate has shown potential as a modulator of neurotransmitter systems. The compound's ability to interact with serotonin receptors and gamma-aminobutyric acid (GABA) receptors has been explored in preclinical studies. These interactions suggest that the molecule could be developed as a therapeutic agent for conditions such as major depressive disorder and anxiety disorders. Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of this compound in these contexts.
From a synthetic chemistry perspective, the preparation of Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate involves a series of well-defined steps. The synthesis typically begins with the formation of the pyridine ring through a condensation reaction, followed by the introduction of the cyano group and the trifluoromethyl group. The final step involves the formation of the acetate ester group, which can be achieved through an esterification reaction. These synthetic strategies have been optimized to ensure high yields and purity, which are essential for the development of pharmaceutical-grade compounds.
The pharmacokinetic properties of Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate are also an area of active investigation. Studies have shown that the compound exhibits good solubility in organic solvents, which is advantageous for its formulation into various dosage forms. Additionally, the trifluoromethyl group contributes to the compound's metabolic stability, reducing the risk of rapid degradation in the body. These properties are critical for ensuring that the compound remains active in the systemic circulation for an adequate duration to exert its therapeutic effects.
Despite the promising potential of Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate, further research is needed to fully understand its biological activity and therapeutic applications. Ongoing studies are focused on elucidating the molecular mechanisms of action, optimizing its pharmacokinetic profile, and evaluating its safety in preclinical models. The development of this compound represents a significant step forward in the field of pharmaceutical research, offering new possibilities for the treatment of a wide range of diseases.
In conclusion, Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate with the CAS No. 1806327-49-0 is a multifaceted compound with diverse applications in pharmaceutical science. Its unique structural features and functional groups make it a valuable candidate for the development of new therapeutic agents. As research in this area continues to advance, the potential of Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate in the treatment of various diseases is expected to grow, further solidifying its importance in the field of pharmaceutical chemistry.
1806327-49-0 (Methyl 2-cyano-4-(trifluoromethyl)pyridine-3-acetate) Related Products
- 1005307-70-9(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide)
- 1785580-89-3(3-bromo-1-methyl-5-phenyl-pyrazole)
- 2172543-82-5(5-bromo-6-methyl-1,3-dioxaindane-4-sulfonyl chloride)
- 2138060-47-4(4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one)
- 313654-73-8(3-chloro-N-(2-phenoxyethyl)pyrazin-2-amine)
- 912669-18-2(Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate)
- 19142-73-5(2-chloro-4-nitro-N-(pyridin-3-yl)benzamide)
- 878058-77-6(2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)
- 2227833-69-2((1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol)
- 2137656-85-8(1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-)




